N,N'-Diacetyloxamide
Overview
Description
Preparation Methods
N,N’-Diacetyloxamide can be synthesized through several methods. One common synthetic route involves the reaction of di-n-butyloxamidine with acetic anhydride at room temperature . Another method includes the reaction of diiminosuccinonitrile with acetic acid, yielding N,N’-diacetyldiiminosuccinonitrile, which can be hydrolyzed to produce N,N’-diacetyloxamide . Industrial production often employs strong acid catalysts like perchloric acid, sulfuric acid, and polyphosphoric acid, which efficiently catalyze the reaction in the presence of acetic anhydride . Lewis acids such as ferric chloride, zinc chloride, and tin chloride can also be used, though they offer lower yields .
Chemical Reactions Analysis
N,N’-Diacetyloxamide undergoes various chemical reactions, including acylation, oxidation, and hydrolysis. The acylation reaction with acetic anhydride is a common method for its synthesis . It can also undergo oxidation reactions, where it acts as an activator for inorganic per-compounds, enhancing their bleaching and washing capabilities . Hydrolysis of N,N’-diacetyldiiminosuccinonitrile in the presence of water yields N,N’-diacetyloxamide . Common reagents used in these reactions include acetic anhydride, acetic acid, and various strong acids and Lewis acids .
Scientific Research Applications
N,N’-Diacetyloxamide has a wide range of applications in scientific research. In chemistry, it is used as a valuable synthon for the synthesis of various compounds . In biology, it serves as an activator for inorganic per-compounds, which are used in oxidation, bleaching, and washing agents . In the pharmaceutical industry, it is utilized in the formulation of detergents and other biologically active compounds .
Mechanism of Action
The mechanism of action of N,N’-Diacetyloxamide involves its role as an activator for inorganic per-compounds. It enhances the oxidation and bleaching capabilities of these compounds by stabilizing them and improving their storage stability . The molecular targets and pathways involved in this mechanism are primarily related to the activation and stabilization of per-compounds, which are used in various industrial and biological processes .
Comparison with Similar Compounds
N,N’-Diacetyloxamide is unique compared to other similar compounds due to its high stability and effective activating action. Similar compounds include other acylated oxamides such as oxamates and oxalates, which are also used as activators for inorganic per-compounds . N,N’-Diacetyloxamide stands out due to its superior stability and efficiency in enhancing the oxidation and bleaching capabilities of these compounds .
Properties
IUPAC Name |
N,N'-diacetyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-3(9)7-5(11)6(12)8-4(2)10/h1-2H3,(H,7,9,11)(H,8,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLXUKBPDJLLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C(=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193218 | |
Record name | N,N'-Diacetyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40227-15-4 | |
Record name | N1,N2-Diacetylethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40227-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diacetyloxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040227154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diacetyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diacetyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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